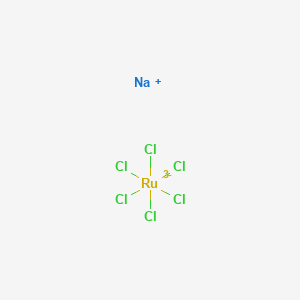
Trisodium hexachlororuthenate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium hexachlororuthenate is a chemical compound with the formula Na₃[RuCl₆]. It is a coordination complex of ruthenium, where ruthenium is in the +3 oxidation state, and it is coordinated by six chloride ions. This compound is known for its distinctive properties and applications in various fields, including catalysis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Trisodium hexachlororuthenate can be synthesized through the reaction of ruthenium trichloride with sodium chloride in an aqueous solution. The reaction typically involves dissolving ruthenium trichloride in water, followed by the addition of sodium chloride. The mixture is then heated to facilitate the formation of the this compound complex. The reaction can be represented as follows: [ \text{RuCl}_3 + 3\text{NaCl} \rightarrow \text{Na}_3[\text{RuCl}_6] ]
Industrial Production Methods
In industrial settings, the production of this compound involves similar principles but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. This can involve recrystallization or other separation techniques to remove impurities.
化学反応の分析
Types of Reactions
Trisodium hexachlororuthenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II).
Substitution: Chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine gas or potassium permanganate.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Higher oxidation state complexes, such as ruthenium tetroxide.
Reduction: Lower oxidation state complexes, such as ruthenium(II) chloride.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
科学的研究の応用
Trisodium hexachlororuthenate has several applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is used in the synthesis of advanced materials, such as ruthenium-based nanomaterials.
Biological Studies: It is studied for its potential biological activities, including anticancer properties.
Industrial Applications: It is used in the production of electronic components and as a precursor for other ruthenium compounds.
作用機序
The mechanism of action of trisodium hexachlororuthenate involves its ability to coordinate with various substrates through its chloride ligands. This coordination can facilitate various chemical transformations, such as electron transfer reactions. In biological systems, it may interact with cellular components, leading to the generation of reactive oxygen species and subsequent cellular effects.
類似化合物との比較
Similar Compounds
Trisodium hexachloroplatinate: Similar in structure but contains platinum instead of ruthenium.
Trisodium hexachlororhodate: Contains rhodium instead of ruthenium.
Trisodium hexachloroiridate: Contains iridium instead of ruthenium.
Uniqueness
Trisodium hexachlororuthenate is unique due to the specific properties of ruthenium, such as its ability to exist in multiple oxidation states and its catalytic activity. These properties make it particularly useful in catalysis and materials science compared to its analogs with other metals.
特性
CAS番号 |
14972-76-0 |
|---|---|
分子式 |
Cl18Na3Ru3-3 |
分子量 |
1010.33331 |
同義語 |
trisodium hexachlororuthenate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















